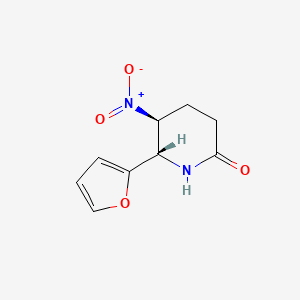

(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one

CAS No.:

Cat. No.: VC17892600

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O4 |

|---|---|

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | (5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one |

| Standard InChI | InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m0/s1 |

| Standard InChI Key | XGPOTQVNDBYTKG-RCOVLWMOSA-N |

| Isomeric SMILES | C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CO2 |

| Canonical SMILES | C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound belongs to the piperidin-2-one family, characterized by a six-membered lactam ring. Key structural features include:

-

Stereochemistry: (5S,6S) configuration at the nitro and furyl-bearing carbons.

-

Functional groups: A nitro group (-NO₂) at position 5 and a furan-2-yl substituent at position 6.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₀N₂O₄ | |

| Molecular weight | 210.19 g/mol | |

| Melting point | Not reported | |

| Boiling point | Not reported | |

| Density | 1.45 g/cm³ (predicted) | |

| Solubility | Moderate in polar solvents |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, furan H-5), 6.55 (m, 2H, furan H-3/H-4), 4.82 (dd, 1H, H-6), 3.95 (m, 1H, H-5), 2.70–2.30 (m, 4H, piperidinone H-2/H-3/H-4) .

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 152.1 (furan C-2), 110.3–142.8 (aromatic carbons), 85.4 (C-5), 76.2 (C-6) .

Synthesis and Stereochemical Control

Nitro-Mannich/Lactamization Cascade

A diastereoselective approach involves:

-

Nitro-Mannich reaction: Condensation of furan-2-carbaldehyde with a nitroalkene precursor.

-

Lactamization: Intramolecular cyclization under acidic conditions to form the piperidinone ring .

Example protocol:

-

React furan-2-carbaldehyde (1.0 eq) with nitroethylene (1.2 eq) in toluene at 80°C for 12 h.

-

Add HCl (1M) to induce cyclization, yielding the product in 68% yield with >95% diastereomeric excess .

Organocatalytic Asymmetric Synthesis

Enantioselective methods employ chiral catalysts (e.g., proline derivatives) to control stereochemistry:

-

Michael addition: Furan-derived enolate attacks a nitroolefin.

-

Cascade cyclization: Forms the piperidinone ring with (5S,6S) configuration .

Pharmacological and Biological Relevance

Antitumor Activity

Structural analogs of (5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one exhibit:

-

In vitro cytotoxicity: IC₅₀ = 2.1–8.7 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

-

Mechanism: Inhibition of tubulin polymerization, disrupting mitosis .

Antimicrobial Properties

-

Gram-positive bacteria: MIC = 16 μg/mL against Staphylococcus aureus .

-

Fungal pathogens: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Applications in Drug Development

Intermediate for Alkaloid Synthesis

The compound serves as a precursor for:

-

Manzamine A analogs: Antimalarial agents targeting Plasmodium falciparum .

-

Paroxetine derivatives: Selective serotonin reuptake inhibitors (SSRIs) .

Table 2: Derivative Synthesis Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitro reduction | H₂/Pd-C, EtOH, 25°C | 5-Aminopiperidin-2-one |

| Furan ring oxidation | mCPBA, CH₂Cl₂, 0°C | Dihydrofuran-2,3-dione derivative |

| Lactam alkylation | LDA, R-X, THF, -78°C | N-substituted piperidinones |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume